

Manganese triacetate dihydrate CAS number

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Compound of Interest

Compound Name: *Manganese triacetate dihydrate*

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An In-depth Technical Guide to Manganese(III) Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(III) acetate dihydrate (CAS No. 19513-05-4) is a powerful and versatile oxidizing agent widely employed in modern organic synthesis.^{[1][2][3][4]} As a moderately water-soluble crystalline solid, it serves as a valuable reagent for initiating free-radical reactions, enabling the construction of complex molecular architectures that are pivotal in medicinal chemistry and natural product synthesis.^{[5][6]} This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for key reactions, and safety considerations.

Structurally, it is not a simple ionic salt but an oxo-centered coordination complex.^{[2][3][7]} It consists of a triangle of Mn(III) atoms bridged by acetate ligands.^[8] This unique structure is central to its reactivity as a one-electron oxidant.^{[2][7][9]}

Chemical and Physical Properties

Manganese(III) acetate is typically used as its dihydrate form, which appears as a brown or pinkish-brown crystalline powder.^{[2][7][9][10]} It is known to be hygroscopic and should be stored in an inert atmosphere.^[3]

Property	Value	References
CAS Number	19513-05-4	[3] [7] [10] [11]
Molecular Formula	$C_6H_9MnO_6 \cdot 2H_2O$ (or $(CH_3COO)_3Mn \cdot 2H_2O$)	[3] [7] [9] [11]
Molecular Weight	268.10 g/mol	[3] [9] [11]
Appearance	Brown, cinnamon-brown, or pink solid powder/crystals	[2] [7] [9] [10]
Density	1.59 g/cm ³	[3]
Solubility	Soluble in acetic acid. Decomposes in water.	[3] [7]
Sensitivity	Hygroscopic	[3]

Synthesis of Manganese(III) Acetate Dihydrate

The most common laboratory preparation involves the oxidation of manganese(II) acetate with potassium permanganate in glacial acetic acid.[\[1\]](#)[\[3\]](#)[\[7\]](#)[\[9\]](#)

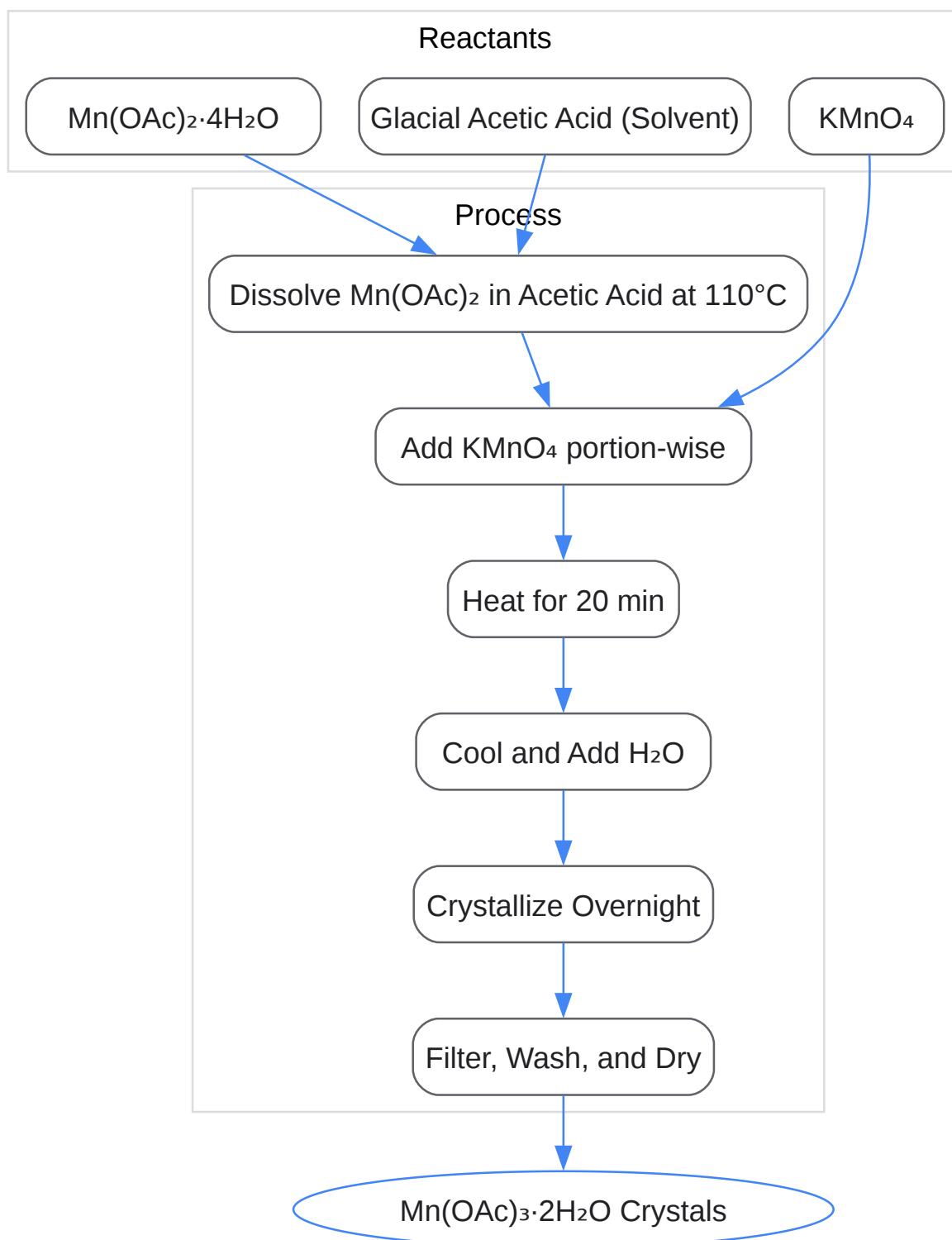
Experimental Protocol: Synthesis from Mn(OAc)₂ and KMnO₄

This protocol is adapted from the method described by Christensen.[\[3\]](#)

- Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add manganese(II) acetate tetrahydrate ($Mn(OAc)_2 \cdot 4H_2O$, 42.87 g) to glacial acetic acid (300 mL).
- Heating: Heat the mixture to 110°C with stirring until the solid is fully dissolved.
- Oxidation: Slowly add finely ground potassium permanganate (KMnO₄, 6.82 g) in small portions through the condenser over a period of 20 minutes. Maintain the temperature at 110°C. The solution will turn a dark brown color.

- Reaction Completion: Continue heating for an additional 20 minutes after the final addition of KMnO_4 .
- Crystallization: Cool the reaction mixture. Add water (7.5 mL) to the dark brown solution and allow it to stand overnight to crystallize. If crystallization is slow, scratch the inside of the flask with a glass rod.
- Isolation: Collect the resulting cinnamon-brown crystals by suction filtration.
- Washing and Drying: Wash the crystals with a small amount of cold glacial acetic acid, followed by ether. Air-dry the product. Expected yield is approximately 82%.^[12]

Synthesis Workflow Diagram

Synthesis of $\text{Mn}(\text{OAc})_3 \cdot 2\text{H}_2\text{O}$ [Click to download full resolution via product page](#)

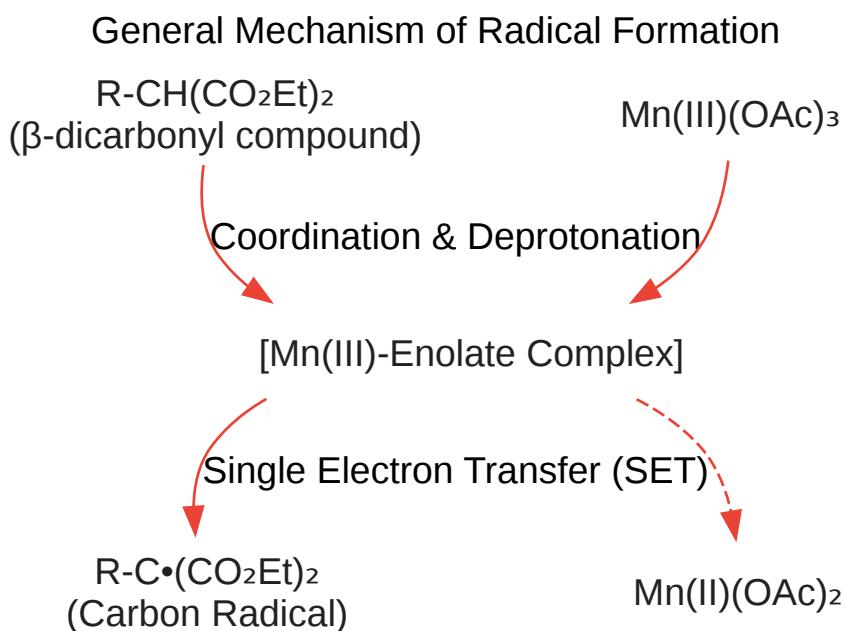
Caption: Workflow for the synthesis of Manganese(III) Acetate Dihydrate.

Applications in Organic Synthesis

Mn(OAc)_3 is a premier reagent for oxidative free-radical cyclizations, lactonizations, and other carbon-carbon bond-forming reactions.[1][6]

General Mechanism: Radical Formation

The key step in Mn(OAc)_3 -mediated reactions is the single-electron transfer (SET) from an enolizable substrate (like a β -keto ester or malonic ester) to the Mn(III) center, which is reduced to Mn(II).[8][13] This generates a carbon-centered radical that can participate in subsequent reactions.



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Caption: Single electron transfer (SET) generates a carbon-centered radical.

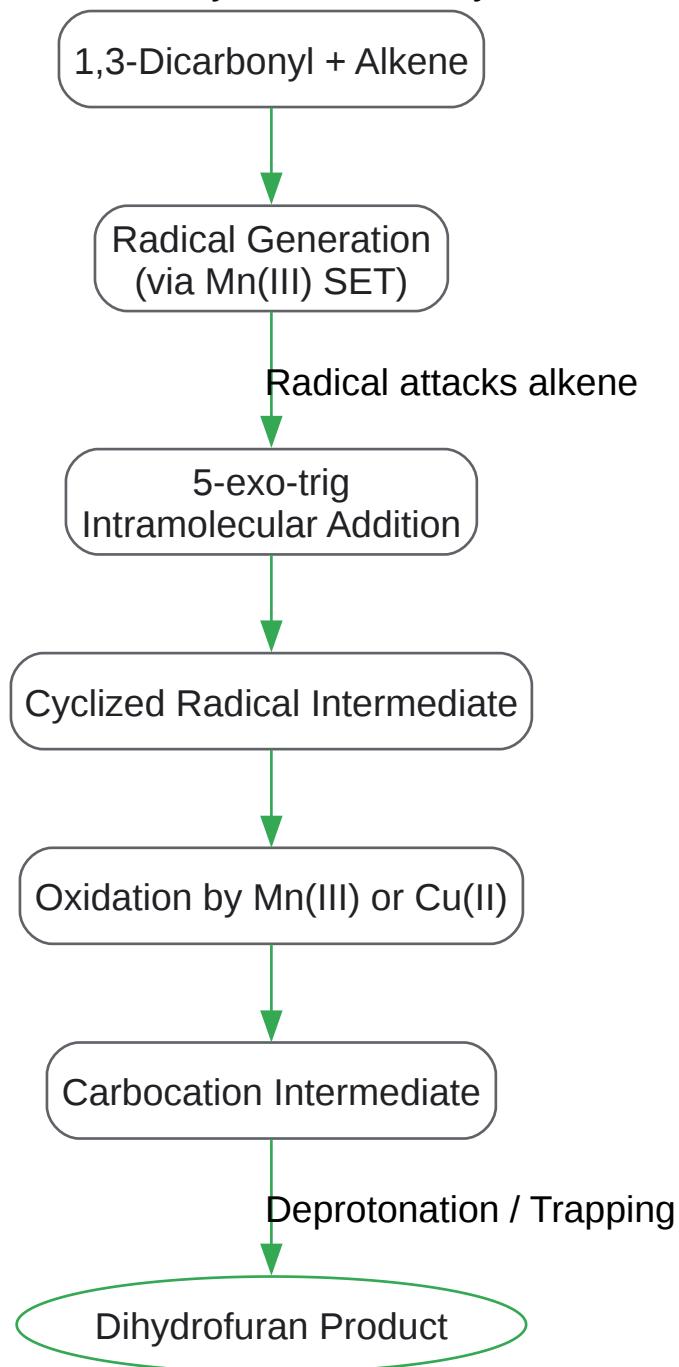
Oxidative Radical Cyclization for Dihydrofuran Synthesis

Mn(OAc)_3 can initiate the cyclization of 1,3-dicarbonyl compounds onto alkenes to form substituted dihydrofurans, a common motif in bioactive molecules.[14][15]

This is a general procedure adapted from Yilmaz et al.[15]

- Setup: A solution of manganese(III) acetate dihydrate (6 mmol, 1.64 g) in glacial acetic acid (30 mL) is placed in a reaction vessel under a nitrogen atmosphere.
- Dissolution: Heat the solution to 80°C until the Mn(OAc)₃ is completely dissolved.
- Reactant Addition: Cool the solution to 60°C. Add a solution of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 4 mmol) and the alkene (e.g., 1,1-diphenylethene, 2 mmol) in acetic acid (5 mL).
- Reaction: Stir the mixture at 60°C until the characteristic brown color of Mn(III) disappears (typically several hours), indicating the completion of the reaction.
- Workup: Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the dihydrofuran derivative. Yields typically range from 55% to 78%.[\[15\]](#)

Radical Cyclization to Dihydrofuran

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